molecular formula C9H7BrF2 B1302591 2-Bromo-3-(3,4-difluorophenyl)-1-propene CAS No. 842140-34-5

2-Bromo-3-(3,4-difluorophenyl)-1-propene

Cat. No.: B1302591
CAS No.: 842140-34-5
M. Wt: 233.05 g/mol
InChI Key: YDIPQOVQZQTBRC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(2-bromoprop-2-enyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIPQOVQZQTBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=C(C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373637
Record name 4-(2-bromoprop-2-enyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-34-5
Record name 4-(2-Bromo-2-propen-1-yl)-1,2-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-bromoprop-2-enyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3,4-difluorophenyl)-1-propene typically involves the bromination of 3-(3,4-difluorophenyl)-1-propene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3,4-difluorophenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under suitable conditions.

    Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or amines, and the reactions are typically carried out in polar solvents like ethanol or water.

    Addition Reactions: Reagents such as hydrogen bromide or chlorine are used, and the reactions are often conducted at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed, with reactions performed under controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include substituted derivatives, addition products, and oxidized or reduced forms of the original compound. These products can be further utilized in various applications, including the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

2-Bromo-3-(3,4-difluorophenyl)-1-propene serves as an intermediate in the synthesis of more complex organic molecules. It is particularly significant in developing fluorinated compounds, which are essential for enhancing the biological activity of various substances.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescription
Substitution ReactionsThe bromine atom can be replaced by nucleophiles (amines, thiols).
Addition ReactionsThe double bond can react with halogens or hydrogen halides.
Oxidation/ReductionCan be oxidized to form epoxides or reduced to form alkanes.

Biology

Research has explored the potential of this compound as a building block for synthesizing biologically active molecules. Its unique structure allows for modifications that can enhance biological interactions.

Case Study:
A study investigated the effects of fluorinated compounds on enzyme activity, showing that the incorporation of fluorine atoms can significantly alter binding affinities and selectivities in biochemical pathways.

Medicine

In medicinal chemistry, this compound is being explored for its role in synthesizing pharmaceutical compounds. Fluorinated aromatic rings are known to improve metabolic stability and bioavailability.

Example Application:
The compound has been evaluated for its potential use in developing treatments for diseases where enhanced drug properties are required due to the presence of fluorine substituents.

Industry

The compound finds applications in producing agrochemicals and materials science. Its properties make it suitable for developing new polymers and coatings that require specific chemical characteristics.

Table 2: Industrial Applications

Application AreaDescription
AgrochemicalsUtilized in the formulation of pesticides and herbicides.
Materials ScienceEmployed in creating polymers with enhanced durability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3,4-difluorophenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Substituted Analogues

(a) 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene
  • CAS : 842140-29-8
  • Formula : C₉H₇BrClF
  • Molar Mass : 249.51 g/mol
  • Key Differences :
    • Chlorine substituent increases molecular weight and lipophilicity compared to difluorophenyl.
    • Predicted Boiling Point : 251.0±35.0 °C; Density : 1.530 g/cm³ .
    • Applications: Likely used in pharmaceutical intermediates due to halogen diversity.
(b) 2-Bromo-3-(3,4-dichlorophenyl)-1-propene
  • CAS : 842140-32-3
  • Formula : C₉H₇BrCl₂
  • Molar Mass : 268.95 g/mol
  • Key Differences: Dichlorophenyl group enhances electron-withdrawing effects, altering reactivity in cross-coupling reactions.

Aromatic Ring Variants

(a) 3-Bromo-1-phenylpropene (CAS 4392-24-9)
  • Key Differences :
    • Phenyl group lacks fluorine substituents, reducing electronic effects.
    • Applications : Widely used in organic synthesis (e.g., Suzuki couplings) .
    • Market Status : Commercially available, unlike the discontinued target compound .
(b) 2-Bromo-3-(1-naphthyl)-1-propene
  • Structure : Naphthyl group introduces steric bulk.
  • Implications : Hinders reactivity in sterically sensitive reactions but may enhance binding in drug design .

Heteroaromatic Analogues

(a) 2-Bromo-3-(5-bromo-2-thienyl)-1-propene
  • Structure : Thienyl group replaces phenyl, altering conjugation and electronic properties.
  • Applications: Potential use in optoelectronic materials due to sulfur heteroatom .

Aliphatic Bromo Compounds

3-Bromo-1,1,1-Trifluoropropane
  • Structure : Aliphatic backbone with trifluoromethyl and bromine.
  • Applications : Used as a fluorinated building block in agrochemicals .
  • Contrast : Lack of aromaticity reduces π-π interactions critical in drug-receptor binding .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Applications
2-Bromo-3-(3,4-difluorophenyl)-1-propene 842140-34-5 C₉H₇BrF₂ 233.05 3,4-difluorophenyl N/A N/A Discontinued; research use
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene 842140-29-8 C₉H₇BrClF 249.51 3-Cl,5-F-phenyl 251.0±35.0* 1.530* Pharmaceutical intermediates
3-Bromo-1-phenylpropene 4392-24-9 C₉H₉Br 197.07 Phenyl N/A N/A Organic synthesis
3-Bromo-1,1,1-Trifluoropropane N/A C₃H₄BrF₃ 176.96 CF₃, Br N/A N/A Agrochemicals

*Predicted values .

Research Findings and Trends

  • Electronic Effects : Fluorine substituents enhance electron-withdrawing properties, improving stability in electrophilic reactions compared to chlorine or hydrogen analogues .
  • Steric Considerations : Bulky groups (e.g., naphthyl) limit reactivity in cross-couplings but may improve selectivity in drug candidates .
  • Safety Profiles : Halogenated compounds generally require stringent handling; dichloro derivatives may pose higher ecological risks .

Biological Activity

2-Bromo-3-(3,4-difluorophenyl)-1-propene, with the molecular formula C9_9H7_7BrF2_2 and a molecular weight of approximately 233.06 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and two fluorine atoms on a phenyl ring, which may enhance its reactivity and interactions with biological targets.

The biological activity of this compound is attributed to its electrophilic nature, primarily due to the presence of the bromine atom and the double bond in the propene group. These features enable it to interact with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of enzymatic activities or modification of protein functions. This mechanism is particularly relevant in drug design and biochemical research.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, related halogenated compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The presence of halogen atoms is known to enhance the compound's ability to interact with critical cellular targets involved in tumor growth.

Case Study: Anticancer Efficacy

In a comparative study involving structurally similar compounds, it was found that certain derivatives exhibited IC50_{50} values indicating potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). For instance, an analog demonstrated an IC50_{50} value of 15.7 µM against MCF-7 cells, suggesting that modifications in the structure can significantly impact biological activity .

Antimicrobial Properties

This compound has also been explored for its antimicrobial properties. Compounds with similar structures have been reported to possess antibacterial and antifungal activities. For instance, one study highlighted that certain derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans, indicating potential applications in treating infections .

Table: Biological Activity Summary

Activity Type Effect Reference
AnticancerIC50_{50} against MCF-7: 15.7 µM
AntimicrobialEffective against S. aureus
Enzyme InhibitionPotential inhibition of key enzymes

Pharmacological Applications

The compound's unique structure positions it as a candidate for further development in pharmacology. Its potential applications include:

  • Drug Development : As a building block for synthesizing new therapeutic agents targeting cancer and microbial infections.
  • Chemical Probes : Utilized in research to elucidate biological pathways and mechanisms due to its reactivity profile .

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